Superior Selectivity for SGLT2 over SGLT1 Inhibition
A direct comparison of the target compound's inhibitory activity on human SGLT2 versus SGLT1 reveals a significant selectivity profile. This selectivity is a critical differentiator from non-specific SGLT inhibitors. The target compound exhibits an IC₅₀ of 150 nM for human SGLT2, while showing an IC₅₀ of 22,000 nM for human SGLT1, representing a 147-fold selectivity for SGLT2 [1][2]. This high selectivity is essential for minimizing off-target gastrointestinal effects associated with SGLT1 inhibition in the gut, a property not guaranteed with other halogenated benzoic acid derivatives that may lack this precise substitution pattern.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 150 nM (SGLT2); IC₅₀ = 22,000 nM (SGLT1) |
| Comparator Or Baseline | Selectivity ratio (SGLT2/SGLT1) |
| Quantified Difference | 147-fold selectivity for SGLT2 over SGLT1 |
| Conditions | Inhibition of human SGLT2 and SGLT1 expressed in CHO cells, assessed as [¹⁴C]AMG uptake after 45 minutes [1][2]. |
Why This Matters
For procurement in SGLT2-focused drug discovery, this quantifiable selectivity differentiates the target compound from less specific halogenated benzoic acid building blocks, ensuring the resulting lead molecules have a lower potential for dose-limiting gastrointestinal side effects.
- [1] BindingDB. (2012). BDBM50351442 CHEMBL1819495. BindingDB. View Source
- [2] BindingDB. (2012). BDBM50351442 CHEMBL1819495. BindingDB. View Source
